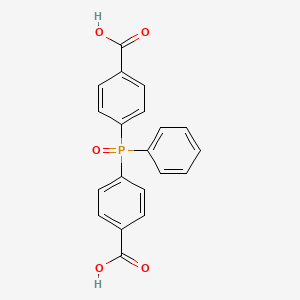

Bis(4-carboxyphenyl)phenylphosphine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O5P/c21-19(22)14-6-10-17(11-7-14)26(25,16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTXHAOLTBFLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230216 | |

| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

803-19-0 | |

| Record name | 4,4′-(Phenylphosphinylidene)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=803-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000803190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(phenylphosphinylidene)dibenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-carboxyphenyl)phenylphosphine oxide (CAS 803-19-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-carboxyphenyl)phenylphosphine oxide, with the CAS registry number 803-19-0, is a multifunctional organophosphorus compound.[1] Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a phenyl group and two carboxyphenyl groups, imparts unique properties that make it a valuable component in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental details relevant to scientific professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data has been compiled from various chemical suppliers and scientific publications.

Table 1: General Properties

| Property | Value |

| CAS Number | 803-19-0[1][2] |

| Molecular Formula | C₂₀H₁₅O₅P[2][] |

| Molecular Weight | 366.31 g/mol [] |

| IUPAC Name | 4-[(4-carboxyphenyl)(phenyl)phosphoryl]benzoic acid[2][] |

| Synonyms | BCPPO, 4,4'-(Phenylphosphinylidene)dibenzoic acid, Bis(4-carboxyphenyl) phenyl phosphine oxide[] |

| Appearance | White to off-white crystalline powder or solid[1][4] |

Table 2: Physicochemical Data

| Property | Value |

| Density | 1.42 g/cm³[] |

| Melting Point | 106-109 °C[4] |

| Boiling Point | 137 °C at 3 torr[4] |

| Water Solubility | 73.26 mg/L at 23 °C[1][5] |

| Solubility | Soluble in organic solvents[1] |

| XLogP3 | 3.1[2] |

| Hydrogen Bond Acceptor Count | 5[2] |

| Rotatable Bond Count | 5[1] |

| Topological Polar Surface Area | 91.7 Ų[2] |

Table 3: Spectral Data

| Spectroscopy | Key Features |

| FT-IR | Characteristic peaks for P=O, C=O (carboxylic acid), P-C (aryl), and C-H (aromatic) bonds. The P=O stretching vibration is a prominent feature. |

| ¹H NMR | Signals corresponding to the protons on the phenyl and carboxyphenyl rings. |

| ³¹P NMR | A characteristic chemical shift for the phosphine oxide group. The chemical shift of the phosphine oxide peak is typically around +30.00 ppm.[6] |

| Mass Spectrometry | The exact mass is 366.06571057.[2] |

Experimental Protocols

Synthesis of this compound (BCPPO)

The synthesis of BCPPO is typically achieved through a two-step process involving a Friedel-Crafts reaction to create the phosphine sulfide precursor, followed by an oxidation step.[7]

Step 1: Synthesis of Bis(4-methylphenyl)phenylphosphine sulfide (BMPPS)

This step involves a Friedel-Crafts reaction using benzene, toluene, and phosphorus trichloride as raw materials.

-

Materials: Benzene, Toluene, Phosphorus trichloride, Aluminum chloride (catalyst).

-

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, a mixture of benzene and aluminum chloride is prepared.

-

A solution of phosphorus trichloride in toluene is added dropwise to the stirred mixture at a controlled temperature.

-

After the addition is complete, the reaction mixture is heated and refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude BMPPS, which can be purified by recrystallization.

-

Step 2: Oxidation of BMPPS to this compound (BCPPO)

The methyl groups of the BMPPS precursor are oxidized to carboxylic acid groups, and the phosphine sulfide is oxidized to a phosphine oxide.

-

Materials: Bis(4-methylphenyl)phenylphosphine sulfide (BMPPS), Potassium permanganate (oxidizing agent), Pyridine (solvent), Potassium hydroxide.

-

Procedure:

-

BMPPS is dissolved in pyridine in a reaction flask.

-

Potassium permanganate is added portion-wise to the solution while maintaining the temperature.

-

The reaction mixture is stirred for several hours until the purple color of the permanganate disappears.

-

The reaction is quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite solution) to destroy the excess permanganate.

-

The manganese dioxide precipitate is filtered off.

-

The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude BCPPO.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield pure this compound.[7]

-

Characterization: The structure of the synthesized BCPPO is confirmed using DSC, FT-IR, ¹H NMR, and elemental analysis.[7]

Application as a Flame Retardant in Epoxy Resin

BCPPO can be incorporated into epoxy resins to enhance their flame retardancy. The following is a general procedure for the preparation and testing of a flame-retardant epoxy resin.

-

Materials: this compound (BCPPO), Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA), Curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS).

-

Procedure for Preparation of Flame-Retardant Epoxy Thermoset:

-

The desired amount of BCPPO and DGEBA are placed in a three-necked flask and heated with stirring under a nitrogen atmosphere (e.g., at 120 °C) until the BCPPO is completely dissolved.[8]

-

The curing agent (DDS) is then added to the solution, and the temperature is raised (e.g., to 180 °C) with continued stirring until the DDS is fully dissolved.[8]

-

The mixture is degassed under vacuum for a few minutes to remove any entrapped air bubbles.[8]

-

The hot mixture is then poured into a preheated mold (e.g., made of polytetrafluoroethylene) for curing.[8]

-

The curing is typically performed in a staged process, for example, 2 hours at 120 °C followed by 2 hours at 180 °C.[8]

-

-

Flame Retardancy Testing:

-

Limiting Oxygen Index (LOI): The minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the material is determined according to standard protocols like ISO 4589.

-

UL-94 Vertical Burn Test: A standard test to assess the flammability of plastic materials. The material's ability to extinguish a flame after ignition is evaluated, and a classification (e.g., V-0, V-1, V-2) is assigned based on the burning behavior.

-

Cone Calorimetry: This test measures the heat release rate, total heat released, and other combustion parameters to provide a comprehensive assessment of the material's fire behavior.

-

Mandatory Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Applications

This compound is a versatile compound with several key applications:

-

Flame Retardant: As detailed in the experimental protocol, BCPPO is an effective halogen-free flame retardant for polymers, particularly epoxy resins.[9] Its phosphorus content contributes to char formation, which acts as a barrier to heat and mass transfer during combustion.

-

Ligand in Coordination Chemistry: The phosphine oxide group and the carboxylic acid functionalities make BCPPO an excellent ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] These materials have potential applications in gas storage, separation, and catalysis.

-

Monomer for Polymer Synthesis: The dicarboxylic acid nature of BCPPO allows it to be used as a monomer in polycondensation reactions to produce phosphorus-containing polyesters and polyamides with enhanced thermal stability and flame retardancy.

-

Potential in Catalysis and as a Fluorescent Probe: Research has indicated the potential for BCPPO and similar phosphine oxides to be used in catalysis and as fluorescent probes, although these applications are less developed compared to its role as a flame retardant.[1]

Biological Activity

Currently, there is limited information available in the public domain regarding the specific biological activity or signaling pathway interactions of this compound. Its primary area of research and application has been in materials science. As such, it is not typically a focus in drug development research.

Conclusion

This compound is a compound of significant interest in materials science, primarily due to its efficacy as a halogen-free flame retardant and its utility as a monomer and ligand. This guide has provided a detailed overview of its properties and experimental protocols for its synthesis and application. Further research into its potential applications in catalysis and fluorescence is warranted, while its biological activity remains an open area for investigation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bis-(4-carboxyphenyl)-phenylphosphine oxide, CasNo.803-19-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 5. 803-19-0 C20H15O5P Bis(4-carboxyphenyl)phenyl-phosphine oxide, CasNo.803-19-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 6. rsc.org [rsc.org]

- 7. scispace.com [scispace.com]

- 8. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to BCPPO: Chemical Structure and Nomenclature

Note on Ambiguity: The acronym "BCPPO" can refer to several different chemical compounds. This guide focuses on Bis(4-carboxyphenyl)phenyl-phosphine oxide , a prominent compound associated with this acronym in chemical literature and databases. Another compound, Bis-4-(N-carbazolyl)phenyl)phenylphosphine oxide (BCPO), is also sometimes referred to by a similar acronym.[1] Researchers should verify the specific compound of interest by its CAS number.

Chemical Identity and Structure

Bis(4-carboxyphenyl)phenyl-phosphine oxide is a chemical compound characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphine oxide group). This phosphorus center is also bonded to one phenyl group and two 4-carboxyphenyl groups.

The IUPAC name for this compound is 4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid .[2]

Physicochemical Data

The following table summarizes key quantitative data for Bis(4-carboxyphenyl)phenyl-phosphine oxide.

| Identifier | Value | Source |

| CAS Number | 803-19-0 | [2][3][4][5][6] |

| Molecular Formula | C20H15O5P | [2] |

| Molecular Weight | 366.3 g/mol | [2] |

| Melting Point | 340-342 °C | [4] |

| Topological Polar Surface Area | 91.7 Ų | [2] |

| XLogP3 | 3.1 | [2] |

Conceptual Structure and Nomenclature Diagram

The following diagram illustrates the relationship between the common acronym, the IUPAC name, and the core structural components of the molecule.

Caption: Relationship between BCPPO nomenclature and core structure.

Methodologies and Protocols

This document focuses on the chemical structure and nomenclature of BCPPO. Detailed experimental protocols for the synthesis or application of this compound are beyond the scope of this guide but can be found in specialized chemical literature and patents. The synthesis generally involves the reaction of appropriate Grignard reagents with phosphorus oxychloride, followed by oxidation and carboxylation steps. Due to the nature of this inquiry, experimental workflows and signaling pathways are not applicable.

References

Molecular weight and formula of Bis(4-carboxyphenyl)phenylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-carboxyphenyl)phenylphosphine oxide is a versatile organic compound with significant potential in materials science and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications, particularly in the realm of drug development. Its utility as a rigid, functionalized linker in coordination chemistry and as a scaffold in medicinal chemistry is highlighted.

Chemical Properties and Molecular Structure

This compound, also known as 4,4'-(phenylphosphoryl)dibenzoic acid, is a solid, off-white to light yellow crystalline powder.[1] It is sparingly soluble in water but shows good solubility in various organic solvents.[2] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅O₅P | [2][3] |

| Molecular Weight | 366.3 g/mol | [4] |

| CAS Number | 803-19-0 | [2][3] |

| IUPAC Name | 4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid | [3] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | 340-342 °C | [5] |

| Boiling Point (Predicted) | 642.9 ± 55.0 °C | [5] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [5] |

| Water Solubility | 73.26 mg/L (at 23 °C) | [5] |

The molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl group and two 4-carboxyphenyl groups. This tripodal phosphine oxide structure provides a rigid and well-defined geometry, which is a key feature for its applications in constructing ordered supramolecular structures.

Experimental Protocols

Synthesis of this compound

Materials:

-

Dichlorophenylphosphine

-

4-Bromobenzoic acid

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Hydrogen peroxide (30% solution)

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Preparation of the Grignard Reagent of 4-Bromobenzoic acid (protected)

Note: The carboxylic acid group must be protected before the Grignard reaction. A common protecting group is the trimethylsilyl (TMS) group.

-

In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve the TMS-protected 4-bromobenzoic acid in anhydrous THF.

-

Add the solution dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating.

-

Once the reaction starts, maintain a gentle reflux until all the magnesium has reacted. The solution will turn cloudy grey, indicating the formation of the Grignard reagent.

Step 2: Reaction with Dichlorophenylphosphine

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve dichlorophenylphosphine in anhydrous THF.

-

Add the dichlorophenylphosphine solution dropwise to the Grignard reagent with vigorous stirring. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Oxidation and Deprotection

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add 30% hydrogen peroxide solution to the mixture to oxidize the phosphine to the phosphine oxide. This reaction is exothermic.

-

After the addition, stir the mixture at room temperature for one hour.

-

Acidify the mixture with concentrated hydrochloric acid to hydrolyze the TMS protecting groups and precipitate the product.

-

Filter the white precipitate, wash with water, and then with a small amount of cold diethyl ether.

-

Dry the crude product under vacuum.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or dimethylformamide (DMF) and water.

Characterization

The synthesized product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are essential for confirming the structure. The ³¹P NMR should show a characteristic signal for a phosphine oxide.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the P=O stretch, C=O stretch of the carboxylic acid, and O-H stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

Applications in Research and Drug Development

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The two carboxylic acid groups and the phosphine oxide group make this compound an excellent tripodal ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The rigidity of the backbone and the defined orientation of the coordinating groups allow for the predictable assembly of porous materials with potential applications in:

-

Gas storage and separation

-

Catalysis

-

Sensing

Pharmaceutical Intermediate and Drug Discovery

Phosphine oxides are gaining attention in medicinal chemistry due to their unique properties. The P=O group is a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. While there is no specific information on the biological activity of this compound itself, its structural motifs are relevant to drug design. The dicarboxy-functionalized aromatic rings can be used as scaffolds to build more complex molecules with potential therapeutic activities.

Future Outlook

This compound is a compound with considerable untapped potential. In materials science, the synthesis of novel MOFs with tailored properties for specific applications is a promising area of research. In the pharmaceutical industry, its use as a building block for the synthesis of new chemical entities could lead to the discovery of novel therapeutics. Further research into its biological activities and the development of more efficient and scalable synthetic routes are warranted.

References

- 1. Bis(4-carboxyphenyl)phenyl-phosphine oxide, CasNo.803-19-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4,4'-(Phenylphosphinylidene)dibenzoic acid | C20H15O5P | CID 69934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 803-19-0 CAS MSDS (Bis(4-carboxyphenyl)phenyl-phosphine oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Solubility Profile of Bis(4-carboxyphenyl)phenylphosphine Oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of bis(4-carboxyphenyl)phenylphosphine oxide (BCPO), a compound of interest in various research and development fields, including polymer chemistry and materials science. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Topic: Solubility of this compound

This compound is a trifunctional aromatic compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two carboxyphenyl groups. The presence of the polar phosphine oxide group and the two carboxylic acid moieties suggests a complex solubility profile, with a tendency to dissolve in polar, and particularly hydrogen-bond-accepting, organic solvents.

Quantitative Solubility Data

A comprehensive review of publicly available scientific literature, patents, and chemical databases reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. While it is generally stated that the compound is soluble in organic solvents, specific numerical values are not widely reported.[1] The only quantitative data point found is for its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 23 | 73.26 mg/L |

Note: The lack of data for organic solvents in the peer-reviewed literature highlights a knowledge gap and an opportunity for further research.

Given the structure of BCPO, with its two carboxylic acid groups, it is anticipated to exhibit significant solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in polar protic solvents like alcohols, particularly with heating. However, without experimental data, these remain theoretical considerations.

Experimental Protocol: Determination of Solubility

For researchers seeking to determine the solubility of this compound in specific organic solvents, the isothermal saturation method followed by gravimetric analysis is a reliable and commonly employed technique.

Principle

A supersaturated solution of the solute (BCPO) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. The excess, undissolved solute is then separated from the saturated solution, and the concentration of the solute in the clear, saturated solution is determined by evaporating the solvent and weighing the residual solute.

Materials and Equipment

-

This compound (solid, pure)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pipettes

-

Oven or vacuum oven

Step-by-Step Methodology

-

Preparation of the Slurry: Add an excess amount of solid this compound to a pre-weighed vial. The exact amount should be enough to ensure that a solid phase remains after equilibration.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The continuous agitation helps to accelerate the dissolution process.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To ensure a particle-free sample, it is crucial to separate the solid from the liquid phase. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by drawing the supernatant through a syringe filter.

-

Sample Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant using a pipette. Transfer the sample to a pre-weighed, dry container (e.g., an aluminum pan or another vial).

-

Solvent Evaporation: Place the container with the sample in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Gravimetric Analysis: Once the solvent is completely evaporated, allow the container with the solid residue to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the container with the residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

If masses were used:

Solubility ( g/100g solvent) = (Mass of residue (g) / Mass of supernatant taken (g) - Mass of residue (g)) * 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation method.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

References

An In-depth Technical Guide to the Physicochemical Properties of Bis(4-carboxyphenyl)phenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-carboxyphenyl)phenylphosphine oxide, also known by its IUPAC name 4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid and CAS Number 803-19-0, is a trifunctional organophosphorus compound.[1] Its structure, featuring a central phosphine oxide group flanked by two phenyl rings each bearing a carboxylic acid function, makes it a molecule of interest in coordination chemistry, polymer science, and as a versatile building block in organic synthesis. This guide provides a detailed overview of its melting point and thermal stability, supported by established experimental protocols for their determination.

Physicochemical Data

The characterization of a compound's melting point and thermal stability is fundamental to understanding its physical properties, purity, and suitability for various applications, including as a monomer in polymerization reactions or as a ligand in catalysis.

Table 1: Summary of Physicochemical Data for this compound

| Parameter | Value | Notes |

| Melting Point (°C) | 106 - 109 | Data from a commercial supplier; peer-reviewed data is not readily available in the cited literature.[2] |

| Thermal Stability | ||

| T5% (°C) | Data not available | T5%: Temperature at 5% weight loss. Phenylphosphine oxide moieties are known to enhance the thermal stability of polymers.[3] |

| T10% (°C) | Data not available | T10%: Temperature at 10% weight loss. |

| Tmax (°C) | Data not available | Tmax: Temperature of maximum rate of decomposition. |

| Char Yield (%) | Data not available | The phosphorus content suggests potential for significant char yield, a key factor in flame retardancy.[3] |

Experimental Protocols

Accurate determination of melting point and thermal stability requires standardized experimental procedures. The following sections detail the methodologies for these analyses.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.[3] Pure compounds typically exhibit a sharp melting range, whereas impurities tend to broaden and depress the melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube (sealed at one end). The tube is tapped gently to pack the sample to a height of approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point. A rapid initial heating can be used to find an approximate range, followed by a slower, more precise measurement with a fresh sample.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of a compound.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and char yield.

-

Sample Preparation: A small, precise amount of the sample (typically 5-10 mg) is weighed into a TGA crucible, commonly made of alumina or platinum.

-

Instrument Setup: The crucible is placed onto the TGA's sensitive microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C or 20 °C per minute.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key data points are extracted:

-

T5% and T10%: The temperatures at which 5% and 10% of the initial sample mass has been lost, respectively. These values indicate the onset of significant thermal decomposition.

-

Tmax: The temperature of the maximum rate of weight loss, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Char Yield: The percentage of residual mass remaining at the end of the experiment, which indicates the amount of carbonaceous residue formed.

-

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is subjected to a controlled temperature program, often involving heating and cooling cycles at a set rate (e.g., 10 °C/min). For melting point determination, a single heating ramp is sufficient.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak corresponds to melting, and the peak temperature is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Visualizations

Workflow for Physicochemical Characterization

The logical flow for characterizing a synthesized chemical compound like this compound involves synthesis, purification, structural confirmation, and finally, analysis of its physical properties.

Caption: Workflow for the characterization of this compound (BCPPO).

References

An In-depth Technical Guide to ¹H and ³¹P NMR Spectra of Phosphine Oxide Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of phosphine oxide compounds. It is designed to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of these important molecules in fields such as medicinal chemistry, materials science, and catalysis.

Introduction to NMR Spectroscopy of Phosphine Oxides

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic and inorganic compounds. For molecules containing phosphorus, ³¹P NMR provides direct insight into the chemical environment of the phosphorus atom, while ¹H NMR offers complementary information about the organic substituents. Phosphine oxides (R₃P=O) are a class of organophosphorus compounds characterized by a phosphoryl group, which significantly influences their electronic and structural properties, making NMR a powerful tool for their study.

The ³¹P nucleus is ideal for NMR spectroscopy due to its 100% natural abundance and a nuclear spin of ½, resulting in sharp signals and relatively straightforward spectral interpretation. The chemical shift (δ) in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom, its oxidation state, and intermolecular interactions such as hydrogen bonding.

¹H NMR spectra of phosphine oxide compounds are characterized by chemical shifts and coupling constants (J-values) that reveal the structure of the alkyl or aryl groups. A key feature is the coupling between the phosphorus nucleus and nearby protons (¹H-³¹P coupling), which provides valuable information about the connectivity of the molecule.

Principles of ¹H and ³¹P NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ³¹P, align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. The absorption of this energy by the nuclei gives rise to an NMR signal.

Chemical Shift (δ): The precise resonance frequency of a nucleus is influenced by its local electronic environment. This variation in resonance frequency, known as the chemical shift, is measured relative to a standard reference compound. For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is the common external standard (δ = 0 ppm). For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0 ppm). The chemical shift provides information about the functional group and the electronic nature of the neighboring atoms.

Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field of a neighboring nucleus, leading to the splitting of NMR signals. This interaction, called spin-spin coupling, is transmitted through the bonding electrons. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). J-coupling provides information about the number of bonds separating the coupled nuclei and their spatial relationship. In phosphine oxides, couplings such as ²J(P-C-H) and ³J(P-O-C-H) are commonly observed in ¹H NMR spectra.

Spectral Characteristics of Phosphine Oxide Compounds

³¹P NMR Spectra

The chemical shift of the ³¹P nucleus in phosphine oxides is a key diagnostic parameter. Generally, the oxidation of a phosphine (R₃P) to a phosphine oxide (R₃P=O) results in a significant downfield shift (to a higher ppm value) of the ³¹P signal.

Substituent Effects: The electronic nature of the substituents (R groups) has a profound effect on the ³¹P chemical shift.

-

Electron-withdrawing groups attached to the phosphorus atom tend to deshield the nucleus, causing a downfield shift.

-

Electron-donating groups increase the electron density around the phosphorus nucleus, leading to an upfield shift (to a lower ppm value).

-

Steric effects can also influence the bond angles around the phosphorus atom, which in turn affects the ³¹P chemical shift.

The following diagram illustrates the general workflow for acquiring and interpreting a ³¹P NMR spectrum.

Caption: General workflow for ³¹P NMR analysis.

¹H NMR Spectra

The ¹H NMR spectra of phosphine oxides provide detailed information about the organic framework of the molecule. The key features to analyze are:

-

Chemical Shifts (δ): The chemical shifts of the protons are influenced by their proximity to the electronegative oxygen atom and the phosphorus atom. Protons on carbons alpha to the phosphorus (P-C-H) are typically deshielded.

-

Integration: The integral of each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting pattern of a proton signal is determined by the number of neighboring protons (H-H coupling) and the coupling to the phosphorus nucleus (P-H coupling). The n+1 rule applies to H-H coupling, where n is the number of equivalent neighboring protons. Coupling to the ³¹P nucleus (spin ½) will split a proton signal into a doublet.

The following diagram illustrates the key relationships influencing the NMR spectra of phosphine oxides.

Caption: Key factors influencing NMR parameters.

Data Presentation: ¹H and ³¹P NMR Data for Common Phosphine Oxides

The following tables summarize typical ¹H and ³¹P NMR data for a selection of phosphine oxide compounds. Note that chemical shifts can be influenced by the solvent and concentration.

Table 1: ³¹P NMR Chemical Shifts of Selected Phosphine Oxides

| Compound | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Trimethylphosphine oxide | (CH₃)₃P=O | CDCl₃ | ~ 36 |

| Triethylphosphine oxide | (CH₃CH₂)₃P=O | CDCl₃ | ~ 48 |

| Tri-n-butylphosphine oxide | (CH₃(CH₂)₃)₃P=O | CDCl₃ | ~ 42 |

| Tricyclohexylphosphine oxide | (C₆H₁₁)₃P=O | CDCl₃ | ~ 52 |

| Triphenylphosphine oxide | (C₆H₅)₃P=O | CDCl₃ | ~ 29 |

Table 2: ¹H NMR Data for Selected Phosphine Oxides

| Compound | Structure | Solvent | ¹H Chemical Shift (δ, ppm) and Multiplicity (J in Hz) |

| Trimethylphosphine oxide | (CH₃)₃P=O | CDCl₃ | 1.55 (d, ²J(P,H) = 13.2) |

| Triethylphosphine oxide | (CH₃CH₂)₃P=O | CDCl₃ | 1.75 (dq, ²J(P,H) = 11.0, ³J(H,H) = 7.8, P-CH₂ ), 1.10 (dt, ³J(P,H) = 17.0, ³J(H,H) = 7.8, CH₃ ) |

| Triphenylphosphine oxide | (C₆H₅)₃P=O | CDCl₃ | 7.70-7.40 (m) |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of the phosphine oxide compound for ¹H NMR and 20-50 mg for ³¹P NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrument Setup: The NMR experiment is performed on a spectrometer equipped with a broadband probe.

-

Locking and Shimming: The sample is inserted into the magnet, and the deuterium signal from the solvent is used to "lock" the magnetic field. The field homogeneity is then optimized through a process called "shimming" to achieve narrow and symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Number of Scans: 4-16

-

Relaxation Delay: 1-5 seconds

-

Pulse Width: Calibrated 90° pulse

-

Acquisition Time: 2-4 seconds

-

-

-

³¹P NMR Acquisition:

-

Pulse Sequence: A single-pulse experiment with broadband proton decoupling is commonly used to simplify the spectrum by removing ¹H-³¹P coupling.

-

Acquisition Parameters:

-

Number of Scans: 64-256 (or more for dilute samples)

-

Relaxation Delay: 2-10 seconds

-

Pulse Width: Calibrated 90° pulse

-

Acquisition Time: 1-2 seconds

-

-

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated relative to the appropriate standard.

-

Integration: The area under each peak is integrated to determine the relative number of nuclei.

Conclusion

¹H and ³¹P NMR spectroscopy are powerful and complementary techniques for the structural characterization of phosphine oxide compounds. A thorough understanding of the principles of chemical shifts and coupling constants, combined with standardized experimental protocols, enables researchers to gain deep insights into the molecular structure, purity, and chemical environment of these important molecules. This guide provides a foundational framework for the effective application of NMR in the study of phosphine oxides for professionals in research and drug development.

Crystal structure of dicarboxylic phosphine oxide monomers

An In-depth Technical Guide on the Crystal Structure of Dicarboxylic Phosphine Oxide Monomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phosphine oxides are valued in drug development for their ability to enhance solubility and metabolic stability.[1] The incorporation of a dimethylphosphine oxide (DMPO) group, for instance, has been a key feature in the development of the anticancer drug brigatinib.[2] Dicarboxylic phosphine oxides, such as Bis(4-carboxyphenyl)phenyl-phosphine oxide, offer the potential for multipoint interactions, making them valuable for creating structurally complex and functionally specific molecules.[3] The precise arrangement of atoms in the crystalline state, known as the crystal structure, is fundamental to understanding and predicting the physicochemical properties and biological activity of these monomers.

Synthesis of Dicarboxylic Phosphine Oxide Monomers

The synthesis of dicarboxylic phosphine oxide monomers can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding phosphine. The synthesis of a related compound, 4-(Diphenylphosphanyl)benzoic acid, provides a relevant experimental protocol.

Illustrative Experimental Protocol: Synthesis of a Carboxylic Acid-Functionalized Phosphine

The following protocol for the synthesis of 4-(Diphenylphosphanyl)benzoic acid is adapted from the literature and serves as a representative example of the synthesis of a phosphine with a carboxylic acid functionality.

Materials:

-

4-iodobenzoic acid

-

Triethylamine (Et3N)

-

Acetonitrile (CH3CN)

-

Lead(II) acetate (Pb(OAc)2)

-

Diphenylphosphine (Ph2PH)

-

Deionized water (H2O)

-

Potassium hydroxide (KOH)

-

Diethyl ether (Et2O)

-

Hydrochloric acid (HCl, 2 N)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 4-iodobenzoic acid (5.0 mmol) and triethylamine (10 mmol) in acetonitrile (30 ml).

-

Add lead(II) acetate (0.005 mmol) and diphenylphosphine (5.0 mmol) to the solution.

-

Reflux the reaction mixture for 12 hours.

-

Remove all volatile components in vacuo.

-

Dissolve the resulting residue in deionized water (15 ml).

-

Add potassium hydroxide (10.0 mmol) and extract the aqueous solution with diethyl ether.

-

Acidify the aqueous solution with 2 N hydrochloric acid.

-

Extract the acidified solution with diethyl ether.

-

Collect the ethereal phases, wash with deionized water, and dry over magnesium sulfate.

-

Evaporate the solvent to obtain a white precipitate of the product.

The synthesis of Bis(4-carboxyphenyl)phenyl-phosphine oxide would likely involve the oxidation of the corresponding dicarboxylic phosphine using a suitable oxidizing agent such as hydrogen peroxide.

Crystal Structure Analysis

The determination of the crystal structure of dicarboxylic phosphine oxide monomers is performed using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a general procedure for obtaining and analyzing the crystal structure of a phosphine oxide monomer:

Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection:

-

A suitable single crystal is mounted on a diffractometer.

-

The crystal is maintained at a low temperature (e.g., 113 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα radiation).

-

Multiple frames are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of unique reflections.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

While the complete crystallographic data for Bis(4-carboxyphenyl)phenyl-phosphine oxide is not available, the data for the related monocarboxylic phosphine, 4-(Diphenylphosphanyl)benzoic acid, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for 4-(Diphenylphosphanyl)benzoic acid

| Parameter | Value |

| Empirical formula | C₁₉H₁₅O₂P |

| Formula weight | 306.28 |

| Temperature | 113 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.885 (2) Å |

| b | 28.629 (8) Å |

| c | 7.066 (2) Å |

| α | 90° |

| β | 97.338 (4)° |

| γ | 90° |

| Volume | 1581.8 (8) ų |

| Z | 4 |

| Density (calculated) | 1.286 Mg/m³ |

| Absorption coefficient | 0.18 mm⁻¹ |

| F(000) | 640 |

| Data collection | |

| Reflections collected | 15613 |

| Independent reflections | 3714 [R(int) = 0.049] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 3714 / 0 / 200 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.040, wR₂ = 0.109 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-(Diphenylphosphanyl)benzoic acid

| Bond | Length (Å) | Angle | Angle (°) |

| P1—C1 | 1.834(2) | C1—P1—C7 | 102.50(8) |

| P1—C7 | 1.831(2) | C1—P1—C13 | 101.89(8) |

| P1—C13 | 1.836(2) | C7—P1—C13 | 100.82(8) |

| O1—C19 | 1.316(2) | O1—C19—O2 | 122.6(2) |

| O2—C19 | 1.229(2) | O1—C19—C14 | 113.8(2) |

| C14—C19 | 1.488(3) | O2—C19—C14 | 123.6(2) |

In the crystal structure of 4-(Diphenylphosphanyl)benzoic acid, molecules form inversion dimers linked by pairs of O—H···O hydrogen bonds between the carboxylic acid groups. It is expected that dicarboxylic phosphine oxide monomers would exhibit similar, though more complex, hydrogen bonding networks, potentially forming extended one-, two-, or three-dimensional supramolecular architectures.

Visualization of Workflow

The general workflow for the synthesis and structural characterization of dicarboxylic phosphine oxide monomers can be visualized as follows:

Caption: General workflow for the synthesis and crystallographic analysis of dicarboxylic phosphine oxide monomers.

Conclusion

Dicarboxylic phosphine oxide monomers represent a versatile class of compounds with significant potential in materials science and drug discovery. Their crystal structures, governed by the interplay of the phosphine oxide group and two carboxylic acid functionalities, dictate their assembly in the solid state and their interaction with biological targets. While a comprehensive library of crystallographic data for these monomers is still emerging, the experimental protocols and illustrative data presented in this guide provide a solid foundation for researchers in the field. Further elucidation of the crystal structures of a wider range of dicarboxylic phosphine oxide monomers will undoubtedly pave the way for the rational design of new materials and therapeutics with tailored properties.

References

Toxicological Profile of Bis(4-carboxyphenyl)phenylphosphine oxide: A Data Gap Analysis and Review of Structurally Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of toxicological knowledge regarding Bis(4-carboxyphenyl)phenylphosphine oxide (CAS No. 803-19-0). A comprehensive review of available literature and databases reveals a significant lack of specific toxicological data for this compound. To date, no quantitative studies such as acute toxicity (e.g., LD50), repeated dose toxicity, genotoxicity, carcinogenicity, or reproductive toxicity have been published for this compound. Similarly, there is no information regarding its specific mechanisms of action or associated signaling pathways.

This document serves to highlight this critical data gap and, in its place, provides a summary of the available physicochemical properties of this compound. Furthermore, to provide a preliminary risk assessment perspective, this guide presents a review of the toxicological data for structurally related phosphine oxide compounds, namely Triphenylphosphine oxide (TPPO) and Triphenylphosphine (TPP). It is crucial to emphasize that this information on related compounds should be interpreted with caution and does not substitute for direct testing of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is fundamental for understanding its potential behavior and for the design of future toxicological studies.

| Property | Value | Reference |

| CAS Number | 803-19-0 | [1][2][] |

| Molecular Formula | C20H15O5P | [2][] |

| Molecular Weight | 366.31 g/mol | [] |

| Appearance | White to off-white crystalline powder | [4] |

| Water Solubility | 73.26 mg/L (at 23 °C) | [1] |

| Melting Point | 106-109 °C | [4] |

| Boiling Point | 137 °C (at 3 torr) | [4] |

| Density | 1.42 g/cm³ | [] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1][2] |

| Topological Polar Surface Area | 91.7 Ų | [1][2] |

Toxicological Data for Structurally Related Compounds

In the absence of direct data, an analysis of structurally similar compounds can offer initial insights into potential toxicological effects. The following sections summarize available data for Triphenylphosphine oxide (TPPO) and Triphenylphosphine (TPP).

Triphenylphosphine oxide (TPPO)

TPPO is a common byproduct in several chemical reactions and shares the core triphenylphosphine oxide structure.[5]

Table 2.1: Summary of Acute Toxicity Data for Triphenylphosphine oxide (TPPO)

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 1,380 mg/kg | [6] |

| LD50 | Dog | Oral | 500 mg/kg | [7][8] |

| LD50 | Hen | Oral | >5.0 g/kg | [9] |

Key Findings from Repeated Dose and Other Studies:

-

Neurological Effects: Single high doses in dogs induced convulsions, tremors, and other neurological signs.[9] In a 7-week study in dogs, a dose of 50 mg/kg/day was identified as a minimal effect level, causing clinical symptoms of cholinesterase inhibition.[9]

-

Liver Toxicity: A 3-month feeding study in dogs showed liver injury at a concentration of 2,000 ppm.[7][8]

-

Carcinogenicity: The available database is inadequate to determine the potential human carcinogenicity of TPPO.[9]

-

Aquatic Toxicity: Irradiated TPPO samples were found to be more toxic to the marine bacterium Vibrio fischeri than the parent compound.[10]

Triphenylphosphine (TPP)

TPP is the parent phosphine from which TPPO is formed by oxidation.[11] It is known to be absorbed after oral and inhalation exposure.[11]

Table 2.2: Summary of Toxicity Data for Triphenylphosphine (TPP)

| Test | Species | Route | Value | Endpoint | Reference |

| LC50 | Rat | Inhalation | 12,500 mg/m³ (4-hr) | - | [11] |

| NOAEL | Rat | Oral | 120 mg/kg bw/day | Reproductive organ weights (3-month study) | [11] |

| NOAEL | Rat | Oral | 30 mg/kg bw/day | Maternal toxicity | [11] |

| NOAEL | Rat | Oral | 90 mg/kg bw/day | Developmental toxicity | [11] |

Key Findings from Genotoxicity and Other Studies:

-

Genotoxicity: TPP showed no mutagenic activity in in vitro tests (Salmonella typhimurium, Escherichia coli, rec assay in Bacillus subtilis) and no clastogenic activity in vitro (micronucleus test in Chinese Hamster Lung cells) or in vivo (micronucleus in mouse bone marrow cells).[11]

-

Reproductive and Developmental Toxicity: No adverse effects on reproductive organ weights were observed in a 3-month oral study in rats.[11] Similarly, no adverse developmental effects were seen in a study on Wistar rats.[11]

-

Carcinogenicity: There are no available data on the carcinogenic potential of triphenylphosphine.[11]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available due to the absence of such studies. The toxicological data for the related compounds, TPP and TPPO, were generated following standardized methodologies, frequently referencing OECD (Organisation for Economic Co-operation and Development) Test Guidelines.[11][12][13][14] These guidelines provide internationally accepted methods for assessing the safety of chemicals.

For instance, reproductive and developmental toxicity studies are often conducted according to OECD TG 414 (Prenatal Developmental Toxicity Study) and OECD TG 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).[11] Acute oral toxicity is assessed using guidelines such as OECD TG 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD TG 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD TG 425 (Acute Oral Toxicity: Up-and-Down Procedure).[13][15][16]

Conceptual Diagrams

Given the lack of specific mechanistic data for this compound, the following diagrams illustrate a generic workflow for toxicological assessment and a conceptual signaling pathway for cellular stress response, which are often investigated in toxicology.

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Caption: A conceptual diagram of cellular stress response pathways to a chemical insult.

Conclusion and Recommendations

There is a clear and significant lack of toxicological data for this compound. The information available for structurally related compounds like TPPO and TPP suggests potential for neurological effects, liver toxicity (for TPPO), and reproductive/developmental effects (for TPP) that warrant investigation. However, the differing substitution on the phenyl rings (carboxyphenyl vs. phenyl) will influence the physicochemical properties and biological activity, making direct extrapolation of toxicity data unreliable.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be undertaken to fill the existing data gaps. This should include, at a minimum:

-

In vitro genotoxicity screening (e.g., Ames test, micronucleus assay).

-

Acute oral toxicity assessment following OECD guidelines.

-

Repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Investigation into its potential for reproductive and developmental toxicity.

Such data are essential for a reliable risk assessment and to ensure the safe handling and use of this compound in research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bis-(4-carboxyphenyl)-phenylphosphine oxide, CasNo.803-19-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Triphenylphosphine oxide - Hazardous Agents | Haz-Map [haz-map.com]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. Extent of sonochemical degradation and change of toxicity of a pharmaceutical precursor (triphenylphosphine oxide) in water as a function of treatment conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD Guidelines | PPTX [slideshare.net]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unveiling the Genesis of a Key Monomer: The Discovery and History of Bis(4-carboxyphenyl)phenylphosphine Oxide

Blacksburg, VA - A pivotal moment in the advancement of high-performance polymers occurred with the synthesis of bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO), a monomer that would become instrumental in the development of fire-resistant and thermally stable materials. Research spearheaded by C. D. Smith and Professor James E. McGrath at the Virginia Polytechnic Institute and State University (Virginia Tech) led to the successful preparation and characterization of this important compound. Their work, situated within a broader investigation into phosphine oxide-containing polymers, laid the groundwork for a new class of materials with exceptional properties.

The initial synthesis of BCPPO was achieved through a multi-step process commencing with the Grignard reaction of bromobenzene with phosphorus trichloride to form triphenylphosphine. Subsequent controlled oxidation of the triphenylphosphine yielded triphenylphosphine oxide. This intermediate was then nitrated, followed by a reduction to create bis(4-aminophenyl)phenylphosphine oxide. The final step involved the diazotization of the diamine, followed by a cyanation and subsequent hydrolysis of the nitrile groups to afford the desired this compound.

This synthetic pathway, while effective, was part of a larger effort to create robust monomers for polymerization. The introduction of the phosphorus-containing moiety was a deliberate strategy to enhance the flame retardancy and thermal stability of resulting polymers, a research area where Professor McGrath's group made significant and lasting contributions.

Experimental Protocols: A Glimpse into the Discovery

The following sections provide a detailed look at the experimental procedures adapted from the foundational work on the synthesis of BCPPO and its precursors.

Synthesis of Triphenylphosphine Oxide

A solution of triphenylphosphine in a suitable organic solvent was treated with an oxidizing agent, such as hydrogen peroxide, at a controlled temperature. The reaction mixture was stirred for several hours until the complete conversion of the phosphine to the corresponding oxide was observed, typically monitored by thin-layer chromatography. Upon completion, the triphenylphosphine oxide was isolated by precipitation or crystallization, followed by filtration and drying.

| Parameter | Value |

| Starting Material | Triphenylphosphine |

| Oxidizing Agent | Hydrogen Peroxide (30% aq.) |

| Solvent | Acetone |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | >95% |

Synthesis of Bis(4-nitrophenyl)phenylphosphine Oxide

Triphenylphosphine oxide was carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (typically 0-5 °C) to control the exothermic reaction. The mixture was then allowed to warm to room temperature and stirred for a specified period to ensure dinitration. The product was isolated by pouring the reaction mixture over ice, followed by filtration, washing with water to remove excess acid, and drying.

| Parameter | Value |

| Starting Material | Triphenylphosphine Oxide |

| Nitrating Agent | Conc. Nitric Acid / Conc. Sulfuric Acid |

| Reaction Temperature | 0-5 °C initially, then room temp. |

| Typical Yield | 85-90% |

Synthesis of Bis(4-aminophenyl)phenylphosphine Oxide

The dinitro compound was reduced to the corresponding diamine using a standard reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation. In the case of tin(II) chloride reduction, the reaction was typically carried out in an alcoholic solvent at elevated temperatures. After the reduction was complete, the reaction mixture was neutralized to precipitate the diamine, which was then filtered, washed, and dried.

| Parameter | Value |

| Starting Material | Bis(4-nitrophenyl)phenylphosphine Oxide |

| Reducing Agent | Tin(II) Chloride / HCl or H₂/Pd-C |

| Solvent | Ethanol or similar |

| Reaction Temperature | Reflux |

| Typical Yield | ~90% |

Synthesis of this compound (BCPPO)

The synthesis of the final product, BCPPO, from the diamine precursor is a critical multi-step transformation. The logical workflow for this process is outlined below.

Caption: Synthetic pathway from the diamine to BCPPO.

This sequence involves the initial conversion of the amino groups to diazonium salts, which are then displaced by cyanide in a Sandmeyer reaction to form the dinitrile. The final and crucial step is the hydrolysis of the nitrile groups to carboxylic acids, yielding BCPPO.

Evolution of Synthesis and Applications

The initial synthetic route, while groundbreaking, paved the way for further refinements and alternative methodologies aimed at improving yield, purity, and process safety. The primary application driving this research was the use of BCPPO as a monomer in the synthesis of high-performance polymers such as polyimides, polyamides, and poly(arylene ether)s. The incorporation of the phosphine oxide group into the polymer backbone was shown to significantly enhance flame retardancy, thermal and oxidative stability, and adhesion to various substrates.

The logical relationship between the monomer's structure and the resulting polymer properties is a cornerstone of the research conducted by McGrath and his contemporaries.

Caption: Structure-property relationships of BCPPO-based polymers.

The legacy of the discovery of this compound is evident in the numerous advanced materials that have been developed based on this foundational monomer. Its synthesis marked a significant step forward in the rational design of polymers with tailored properties for demanding applications in aerospace, electronics, and other high-technology sectors.

The Enduring Partnership: Phosphine Oxides as Hard Lewis Bases in Coordination Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine oxides (R₃P=O), long considered mere byproducts of common organic reactions, have emerged as a versatile and powerful class of ligands in coordination chemistry. Their defining characteristic, the highly polar P=O bond, designates them as hard Lewis bases, enabling strong coordination to a wide array of hard and borderline metal centers. This technical guide provides an in-depth exploration of the fundamental principles governing the coordination of phosphine oxides, their synthesis, and their burgeoning applications in catalysis and drug development. Through a comprehensive review of structural data, experimental protocols, and mechanistic pathways, this document serves as a critical resource for professionals seeking to leverage the unique properties of phosphine oxide ligands in their research and development endeavors.

Introduction: The Nature of the Phosphine Oxide Ligand

Phosphine oxides are organophosphorus compounds characterized by a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic substituents. The significant difference in electronegativity between phosphorus and oxygen results in a highly polar Pδ+-Oδ- bond, making the oxygen atom a potent electron-pair donor and thus a hard Lewis base.[1] This inherent hardness, according to Pearson's Hard and Soft Acid-Base (HSAB) theory, dictates their strong affinity for hard Lewis acids, which include a vast range of metal ions such as lanthanides, actinides, and early transition metals.[2]

The coordination of a phosphine oxide to a metal center almost invariably occurs through the phosphoryl oxygen.[2] This interaction leads to a characteristic elongation of the P-O bond by approximately 2%, a phenomenon consistent with the stabilization of the ionic resonance structure (R₃P⁺-O⁻) upon complexation.[2] The geometry at the phosphorus atom remains tetrahedral, indicating that the ligand's overall structure is not dramatically perturbed upon coordination.[2]

Quantitative Data: Structural and Stability Parameters

The coordination of phosphine oxides to metal centers has been extensively studied, yielding a wealth of structural and thermodynamic data. The following tables summarize key quantitative parameters for a selection of phosphine oxide-metal complexes, providing a comparative overview for researchers.

Table 1: Selected Bond Lengths and Angles in Phosphine Oxide-Metal Complexes

| Complex | Metal-Oxygen (M-O) Bond Length (Å) | Phosphorus-Oxygen (P-O) Bond Length (Å) | Metal-Oxygen-Phosphorus (M-O-P) Bond Angle (°) | Reference |

| NiCl₂[OP(C₆H₅)₃]₂ | 1.96 | 1.51 | 151 | [2] |

| cis-WCl₄(OPPh₃)₂ | - | Elongated vs. free ligand | - | [2] |

| [Yb{(Ph₂PO)₂CH}₃] | 2.150(2) - 2.190(2) | - | - | [3] |

| 1Ag [{2–Ag(μ-Cl)}₂] | 2.358 (P-Ag) | - | - | [4] |

| 2Cu | 2.195 (P-Cu) | - | - | [4] |

| AuCl(P(3,5-dimethylphenyl)₃) | 2.239(1) (Au-P) | - | - | [5] |

Note: Data for a wider range of complexes can be found in the cited literature.

Table 2: Stability Constants of Phosphine Oxide-Metal Complexes

| Phosphine Oxide Ligand | Metal Ion | Log β | Stoichiometry (M:L) | Reference |

| Phosphane oxide derivative | Cd²⁺ | - | 1:2 | [6] |

| Phosphane oxide derivative | Ca²⁺ | - | 1:1 | [6] |

| Phosphane oxide derivative | Na⁺ | - | 1:1 | [6] |

| Phosphane oxide derivative | Pb²⁺ | - | 1:1 | [6] |

| Tri-n-octylphosphine oxide (TOPO) | Th(IV) | High | - | [7] |

| Tri-n-octylphosphine oxide (TOPO) | La(III) | High | - | [7] |

| Tributyl phosphate (TBP) | Th(IV) | Moderate | - | [7] |

| Tributyl phosphate (TBP) | La(III) | Moderate | - | [7] |

| Triphenylphosphine oxide (Ph₃PO) | Th(IV) | Lower | - | [7] |

| Triphenylphosphine oxide (Ph₃PO) | La(III) | Lower | - | [7] |

Note: Stability constants are highly dependent on solvent and experimental conditions.

Experimental Protocols

The synthesis of phosphine oxide-metal complexes is typically straightforward, often involving the direct reaction of a metal salt with the phosphine oxide ligand in a suitable solvent. Below are detailed methodologies for the synthesis of representative transition metal and lanthanide complexes.

General Synthesis of Transition Metal-Triphenylphosphine Oxide Complexes

This protocol is adapted from the general procedure for preparing complexes like NiCl₂[OP(C₆H₅)₃]₂.[8]

Materials:

-

Metal chloride salt (e.g., NiCl₂)

-

Triphenylphosphine oxide (Ph₃P=O)

-

Anhydrous ethanol or other suitable solvent

Procedure:

-

Dissolve the metal chloride salt in a minimal amount of anhydrous ethanol with gentle heating.

-

In a separate flask, dissolve a stoichiometric amount (typically 2-3 equivalents) of triphenylphosphine oxide in anhydrous ethanol.

-

Slowly add the triphenylphosphine oxide solution to the metal salt solution while stirring.

-

A precipitate of the complex should form either immediately or upon cooling.

-

Continue stirring the mixture for a specified time (e.g., 1-2 hours) at room temperature or with gentle heating to ensure complete reaction.

-

Collect the crystalline product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the complex under vacuum.

Characterization: The resulting complex can be characterized by techniques such as X-ray crystallography to determine its solid-state structure, infrared (IR) spectroscopy to observe the shift in the P=O stretching frequency upon coordination, and elemental analysis to confirm the stoichiometry.

Synthesis of Lanthanide Nitrate Complexes with Diphenyl-(2-thienyl)phosphine Oxide

This protocol is based on the synthesis of lanthanide complexes with a functionalized phosphine oxide ligand.[9]

Materials:

-

Lanthanide(III) nitrate hydrate (e.g., La(NO₃)₃·6H₂O)

-

Diphenyl-(2-thienyl)phosphine oxide

-

Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve three molar equivalents of diphenyl-(2-thienyl)phosphine oxide in approximately 15 mL of acetonitrile.

-

Add one molar equivalent of the solid lanthanide(III) nitrate hydrate to the solution.

-

Stir the resulting solution at room temperature for 30 minutes.

-

Remove the acetonitrile under reduced pressure, which will likely yield the complex as a thin oil.

-

Triturate the oil with a small amount of diethyl ether to induce the formation of a solid powder.

-

Collect the powder by filtration and dry.

Characterization: These complexes can be characterized by ¹H and ³¹P NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.[9]

Visualization of Key Processes

Graphviz diagrams are provided below to illustrate the logical relationships and workflows involving phosphine oxides in catalysis and drug development.

Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction

Phosphine oxides have been serendipitously discovered to act as effective stabilizing ligands in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and catalyst stability.[10] The following diagram illustrates a generalized catalytic cycle where a phosphine oxide ligand (L) stabilizes the active palladium species.

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Workflow for Solubility Enhancement in Drug Development

The incorporation of a phosphine oxide moiety, such as the dimethylphosphine oxide (-P(O)Me₂) group, into a drug candidate can significantly increase its aqueous solubility and metabolic stability, crucial parameters in drug development.[11][12]

Caption: Workflow for improving drug properties using phosphine oxides.

Applications in Catalysis and Drug Development

The unique properties of phosphine oxides have led to their successful application in diverse fields, most notably in catalysis and medicinal chemistry.

Homogeneous Catalysis

While traditional phosphine ligands are ubiquitous in catalysis, their susceptibility to oxidation to the corresponding phosphine oxides is often seen as a deactivation pathway.[13] However, recent research has demonstrated that phosphine oxides themselves can act as effective ligands or pre-ligands in various catalytic transformations.[10][14] In palladium-catalyzed cross-coupling reactions, for instance, phosphine oxides can stabilize the active Pd(0) catalyst, preventing agglomeration and decomposition, thereby leading to faster and more efficient reactions.[10] Secondary phosphine oxides (SPOs) are particularly interesting as they exist in equilibrium with their trivalent phosphinous acid tautomer, which can coordinate to metals and participate in catalytic cycles.[15]

Drug Development and Medicinal Chemistry

A significant challenge in drug development is overcoming the poor aqueous solubility of many promising lead compounds.[16][17] The highly polar nature of the phosphine oxide group makes it an attractive functional moiety to introduce into drug candidates to enhance their solubility and metabolic stability.[11][12] The anticancer drug brigatinib, which contains a dimethylphosphine oxide group, is a prominent example of the successful application of this strategy.[11] The introduction of a phosphine oxide can lead to a dramatic increase in solubility and a decrease in lipophilicity, often without negatively impacting the compound's biological activity.[11]

Conclusion